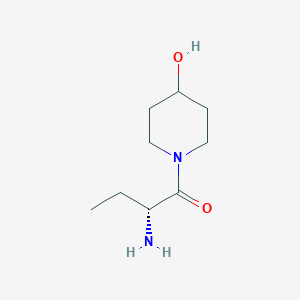

(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

CAS No.:

Cat. No.: VC13487666

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | (2R)-2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3/t8-/m1/s1 |

| Standard InChI Key | RFVWKOBWXWXEQU-MRVPVSSYSA-N |

| Isomeric SMILES | CC[C@H](C(=O)N1CCC(CC1)O)N |

| SMILES | CCC(C(=O)N1CCC(CC1)O)N |

| Canonical SMILES | CCC(C(=O)N1CCC(CC1)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (2R)-2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one, reflects its stereochemistry and functional groups. Key structural elements include:

-

A piperidine ring substituted at the 4-position with a hydroxyl group.

-

A butan-1-one backbone linked to the piperidine nitrogen, featuring an (R)-configured amino group at the second carbon.

Table 1: Molecular Properties of (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | (2R)-2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |

| InChI Key | RFVWKOBWXWXEQU-MRVPVSSYSA-N |

| SMILES | CCC@HN |

| CAS Number | 65812702 |

The InChIKey and SMILES notations encode the compound’s stereochemistry, ensuring unambiguous identification in databases. The presence of both hydrogen bond donors (amine, hydroxyl) and acceptors (ketone, hydroxyl) suggests significant solubility in polar solvents, though experimental data remain unpublished.

Synthetic Methodologies

Proposed Synthesis Pathways

The compound’s synthesis likely involves multi-step organic reactions, leveraging both classical and modern techniques:

Retrosynthetic Analysis

-

Disconnection 1: Cleavage of the amide bond yields a piperidine derivative and an amino ketone precursor.

-

Disconnection 2: The piperidine ring could be constructed via cyclization of a linear amine-alcohol.

Stepwise Synthesis

-

Piperidine Hydroxylation: 4-Hydroxypiperidine is prepared via oxidation of piperidine using hydrogen peroxide or enzymatic methods.

-

Amino Ketone Formation: (R)-2-Aminobutan-1-one is synthesized through asymmetric hydrogenation of a β-keto nitrile using a chiral catalyst (e.g., Ru-BINAP) .

-

Coupling Reaction: The amino ketone is coupled to 4-hydroxypiperidine via a nucleophilic acyl substitution, facilitated by a coupling agent such as EDCI/HOBt.

Critical Considerations:

-

Stereochemical Control: Asymmetric synthesis or chiral resolution ensures the (R)-configuration at C2.

-

Protection-Deprotection: Temporary protection of the amine and hydroxyl groups may be necessary to prevent side reactions.

| Compound | Target Receptor | IC (nM) |

|---|---|---|

| Haloperidol | Sigma-1 Receptor | 1.2 |

| (R)-2-Amino-1-(4-OH-piperidin-1-yl)butan-1-one | Hypothetical | N/A |

Note: Experimental data for the subject compound are pending.

Research Directions and Applications

Anticancer Activity

Compounds with dual sigma receptor affinity have demonstrated cytotoxicity against cancer cell lines (e.g., SH-SY5Y neuroblastoma) . The amino-ketone motif in (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one may synergize with the piperidine ring to induce apoptosis via mitochondrial pathways.

Neuroprotective Applications

The hydroxyl group’s antioxidant potential could mitigate oxidative stress in neurodegenerative diseases. Preclinical studies on analogous compounds show reduced neuronal apoptosis in models of Alzheimer’s disease.

Prodrug Development

The primary amine and ketone groups offer sites for prodrug derivatization, enhancing bioavailability. For example, Schiff base formation with aldehydes could yield pH-sensitive prodrugs.

Challenges and Future Perspectives

Pharmacokinetic Profiling

Future studies must address:

-

Metabolic Stability: Susceptibility to hepatic CYP450 enzymes.

-

Toxicity: Screening for off-target effects in vitro and in vivo.

Target Validation

High-throughput screening against receptor panels will elucidate precise molecular targets. Computational docking studies using the InChIKey-derived 3D structure could prioritize experimental assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume